molecular formula C8H5Br2FO2 B1409876 3,4-Dibromo-5-fluorophenylacetic acid CAS No. 1804418-66-3

3,4-Dibromo-5-fluorophenylacetic acid

Cat. No.: B1409876
CAS No.: 1804418-66-3
M. Wt: 311.93 g/mol
InChI Key: KWAQZJUZHXLQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-5-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenylacetic acid backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 3,4-dibromophenylacetic acid followed by selective fluorination at the 5-position. The reaction conditions often involve the use of bromine (Br2) and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include substituted phenylacetic acids, alcohols, and coupled aromatic compounds .

Scientific Research Applications

3,4-Dibromo-5-fluorophenylacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through the inhibition of enzyme activity or the activation of receptor signaling pathways .

Comparison with Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 2,4-Dibromo-5-fluorophenylacetic acid
  • 4-Fluorophenylacetic acid

Comparison: 3,4-Dibromo-5-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

2-(3,4-dibromo-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQZJUZHXLQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-5-fluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-5-fluorophenylacetic acid
Reactant of Route 3
Reactant of Route 3
3,4-Dibromo-5-fluorophenylacetic acid
Reactant of Route 4
Reactant of Route 4
3,4-Dibromo-5-fluorophenylacetic acid
Reactant of Route 5
Reactant of Route 5
3,4-Dibromo-5-fluorophenylacetic acid
Reactant of Route 6
Reactant of Route 6
3,4-Dibromo-5-fluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.